Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
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Overview
Description
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 6 and 7, and an ethyl ester group at position 2. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: The anthranilate is acylated using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide.
Cyclization: The intermediate anilides undergo base-catalyzed ester condensation to form the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: These compounds have similar methoxy groups but differ in the ester and amide functionalities
Uniqueness
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5415-50-9 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C15H19NO5/c1-4-21-14(17)7-10-5-9-6-12(19-2)13(20-3)8-11(9)16-15(10)18/h6,8,10H,4-5,7H2,1-3H3,(H,16,18) |
InChI Key |
ARBUASIXYGDBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=CC(=C(C=C2NC1=O)OC)OC |
Origin of Product |
United States |
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